

Comparative Docking Analysis of Sulfamoyl Benzoic Acid Analogs as LPA2 Receptor Agonists

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Compound of Interest

Compound Name: 4-[(*Tert*-butylamino)sulfonyl]benzoic acid

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship and In Silico Binding of Novel LPA2 Receptor Modulators.

This guide provides a comparative analysis of a series of sulfamoyl benzoic acid analogs, structurally related to **4-[(*Tert*-butylamino)sulfonyl]benzoic acid**, based on their agonist activity at the Lysophosphatidic Acid Receptor 2 (LPA2). The data presented is derived from a study by Patil et al. (2014), which combines chemical synthesis, biological evaluation, and computational docking to elucidate the structure-activity relationship (SAR) of these compounds. The LPA2 receptor is a G protein-coupled receptor implicated in various physiological processes, including cell survival and mucosal protection, making it an attractive target for therapeutic intervention.

Data Presentation: Agonist Activity of Sulfamoyl Benzoic Acid Analogs

The following table summarizes the *in vitro* agonist activity (EC50 values) of a series of sulfamoyl benzoic acid analogs at the LPA2 receptor. Lower EC50 values indicate higher potency. The compounds are grouped based on the linker length and substitutions on the aromatic rings.

Compound ID	Linker (n)	R1	R2	LPA2 EC50 (nM)
4	3	H	H	1200 ± 210
5	4	H	H	8.36 ± 1.25
6	5	H	H	29.30 ± 5.60
8a	4	H	OCH3	11.20 ± 1.20
8b	4	H	H	8.36 ± 1.25
8c	4	H	Br	60.90 ± 9.39
9	4	F	H	28.90 ± 1.90
10	4	NO2	H	128.0 ± 19.0
11a	4	H	H	8.36 ± 1.25
11b	4	H	OCH3	11.20 ± 1.20
11c	4	H	F	0.15 ± 0.02
11d	4	H	Cl	0.00506 ± 0.00373

Data sourced from Patil et al., J Med Chem. 2014 Aug 28;57(16):7136-40.

Experimental Protocols

Molecular Docking Methodology

The molecular docking studies described by Patil et al. were performed to rationalize the observed structure-activity relationships of the synthesized sulfamoyl benzoic acid analogs.

Software: The molecular modeling and docking simulations were carried out using the Molecular Operating Environment (MOE), version 2009.10.

Receptor Preparation: A homology model of the human LPA2 receptor was utilized for the docking studies. The receptor structure was prepared by adding hydrogen atoms, assigning appropriate protonation states to ionizable residues, and performing energy minimization to

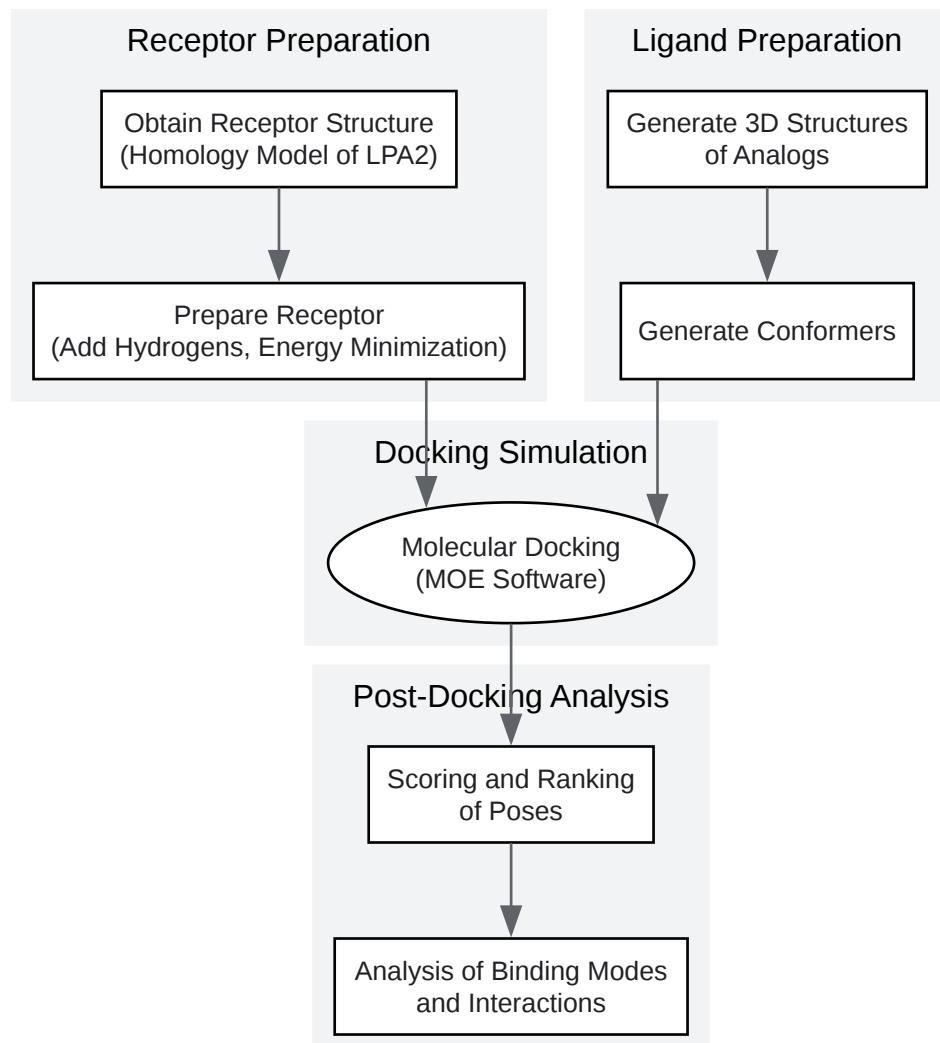
relieve any steric clashes. The binding site was defined based on the location of known ligands or predicted binding pockets.

Ligand Preparation: The 3D structures of the sulfamoyl benzoic acid analogs were constructed and optimized. Multiple conformations for each ligand were generated to ensure a thorough exploration of the conformational space during the docking process.

Docking and Scoring: The prepared ligands were docked into the defined binding site of the LPA2 receptor homology model. The docking protocol involved a flexible ligand and a rigid receptor. The resulting poses were scored based on the software's scoring function, which estimates the binding free energy. The poses with the lowest energy scores, representing the most favorable binding modes, were selected for further analysis. These selected poses were then energy-minimized within the receptor's binding pocket.

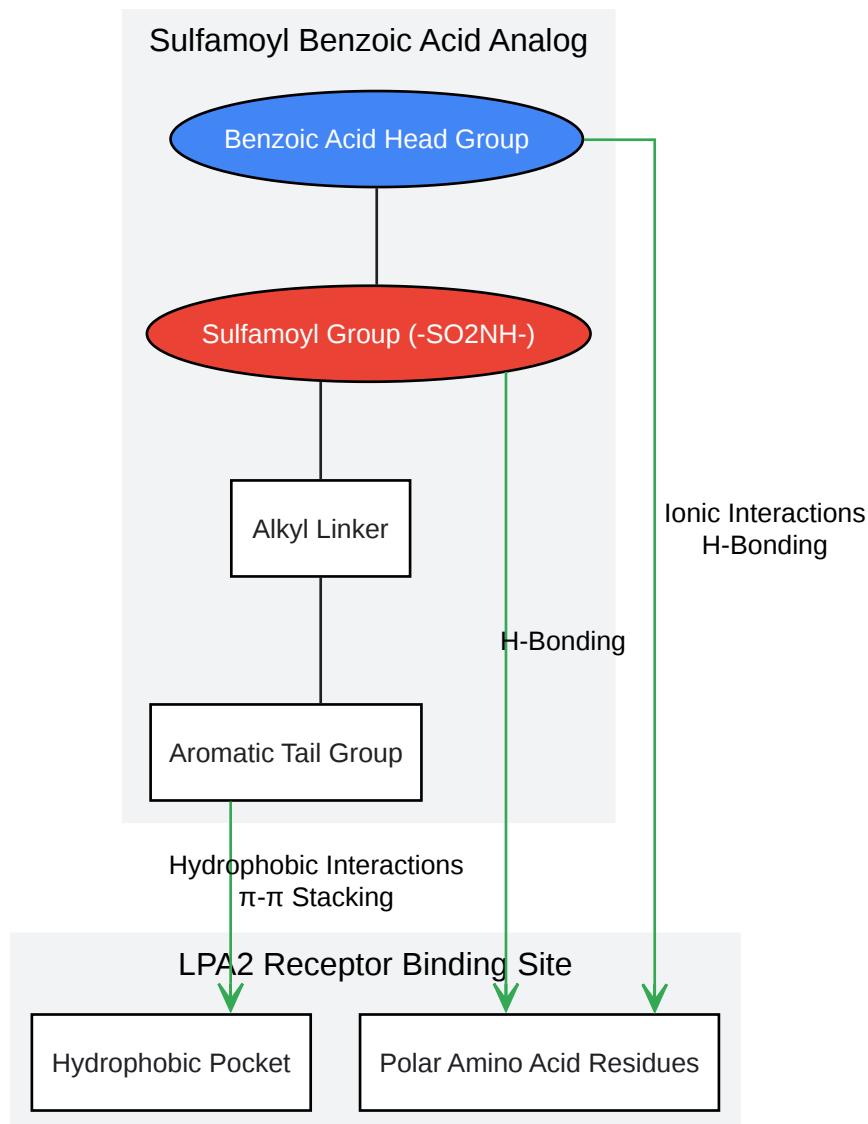
Mandatory Visualizations

Experimental Workflow for Docking Studies

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Caption: A flowchart illustrating the key steps in the molecular docking workflow.

Key Interactions of Sulfamoyl Benzoic Acid Analogs in LPA2 Binding Pocket

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